molecular formula C17H17FN2O3S B5089459 1-ACETYL-N-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

1-ACETYL-N-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

Cat. No.: B5089459
M. Wt: 348.4 g/mol
InChI Key: VYJKHIADHNEACB-UHFFFAOYSA-N
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Description

1-ACETYL-N-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ACETYL-N-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the Fischer indolisation followed by N-alkylation . The Fischer indolisation process involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles. This is followed by N-alkylation using alkyl halides to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation can also be employed to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-N-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ACETYL-N-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, inhibiting their activity and thereby exerting its biological effects. The indole nucleus plays a crucial role in binding to these targets due to its aromatic nature and ability to participate in π-π interactions .

Comparison with Similar Compounds

Similar Compounds

    1-ACETYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE: Lacks the fluorophenyl group, which may affect its biological activity.

    N-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE: Lacks the acetyl group, which may influence its reactivity and binding affinity.

Uniqueness

1-ACETYL-N-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is unique due to the presence of both the acetyl and fluorophenyl groups, which enhance its biological activity and binding affinity to molecular targets .

Properties

IUPAC Name

1-acetyl-N-[(2-fluorophenyl)methyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12(21)20-9-8-13-10-15(6-7-17(13)20)24(22,23)19-11-14-4-2-3-5-16(14)18/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJKHIADHNEACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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